3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC20344036
Molecular Formula: C7H3F3IN3
Molecular Weight: 313.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3F3IN3 |
|---|---|
| Molecular Weight | 313.02 g/mol |
| IUPAC Name | 3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-2-14-6(13-5)4(11)3-12-14/h1-3H |
| Standard InChI Key | LTBZVZFILPQDOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C(C=N2)I)N=C1C(F)(F)F |
Introduction
Structural and Electronic Features of Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system comprises fused pyrazole and pyrimidine rings, forming a rigid, planar structure with delocalized π-electrons . X-ray crystallographic studies of related derivatives, such as 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, reveal near-planar geometries (mean deviation: 0.006 Å) . Substituents like iodine and trifluoromethyl groups influence this planarity:
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Iodine at position 3 introduces steric bulk and polarizability, enhancing intermolecular interactions (e.g., halogen bonding) .
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Trifluoromethyl at position 5 exerts strong electron-withdrawing effects, modulating ring electron density and metabolic stability .
Comparative studies show that trifluoromethyl groups increase lipophilicity (logP ~2.5–3.5) and resistance to oxidative degradation, critical for pharmacokinetic optimization .
Synthetic Routes to 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Three-Component Cyclocondensation
A scalable one-pot method for 3-halo-pyrazolo[1,5-a]pyrimidines involves:
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Aminopyrazole substrate: 5-Amino-3-(trifluoromethyl)pyrazole.
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1,3-Biselectrophilic reagent: Enaminone or chalcone bearing desired substituents.
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Halogen source: Sodium iodide (NaI) with potassium persulfate (K₂S₂O₈) as an oxidant .
Mechanism:
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Cyclocondensation between aminopyrazole and enaminone forms the pyrimidine ring.
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Oxidative iodination via NaI/K₂S₂O₈ introduces iodine at position 3 .
Example Protocol:
| Reagent | Quantity (mmol) | Role |
|---|---|---|
| 5-Amino-3-(trifluoromethyl)pyrazole | 1.0 | Core substrate |
| Enaminone (R=CF₃) | 1.2 | Electrophilic partner |
| NaI | 2.0 | Iodine source |
| K₂S₂O₈ | 3.0 | Oxidant |
| H₂O | 10 mL | Solvent |
Yield: ~85–90% (based on analogous reactions) .
Physicochemical and Spectroscopic Characterization
Spectral Data (Predicted)
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¹H NMR (CDCl₃): δ 8.45 (d, J = 4.4 Hz, H-7), 6.80 (d, J = 4.4 Hz, H-6), 2.45 (s, CF₃) .
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¹³C NMR: δ 156.5 (C-7a), 149.9 (C-2), 125.8 (q, J = 280 Hz, CF₃), 107.6 (C-6) .
Crystallographic Insights
While no single-crystal data exists for this compound, structural analogs exhibit:
| Cell Line | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| MCF-7 (breast) | 1.2 | Doxorubicin (0.8) |
| A549 (lung) | 2.5 | Cisplatin (1.9) |
Enzyme Inhibition
Applications in Materials Science
The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized materials:
Stability and Degradation
Thermogravimetric Analysis (TGA):
Hydrolytic Stability:
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